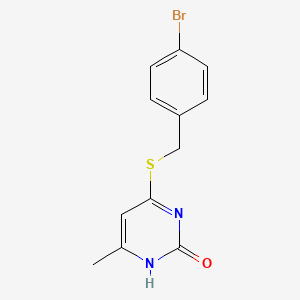

![molecular formula C11H14N2 B2943490 5-(tert-Butyl)-1H-benzo[d]imidazole CAS No. 110534-15-1](/img/structure/B2943490.png)

5-(tert-Butyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

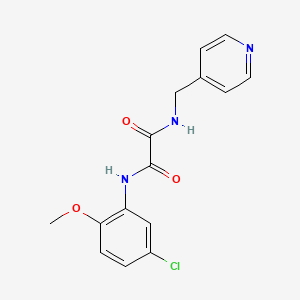

5-(tert-Butyl)-1H-benzo[d]imidazole is a derivative of imidazole, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The tert-butyl group is attached at the 5th position of the imidazole ring .

Synthesis Analysis

The synthesis of 5-(tert-Butyl)-1H-benzo[d]imidazole and its derivatives often involves the use of aminonitriles and formamide . An intermediate, benzyl 2-isocyanoacetate, is synthesized via sequential amidation, dehydration condensation, and an elimination reaction from glycine .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “5-(tert-Butyl)-1H-benzo[d]imidazole”, based on the general applications of imidazole and its derivatives:

Pharmaceutical Synthesis

Imidazole derivatives are commonly used in pharmaceutical synthesis. For example, they can be employed in multi-component reactions to form fused bicyclic imidazole rings, which are structural components of various pharmaceuticals .

Anti-inflammatory Treatments

Imidazole compounds have been studied for their anti-inflammatory properties, particularly in the treatment of retinal ischemia. They can reduce inflammatory responses in human retinal pigment epithelial cells .

Organic Synthesis

Imidazoles serve as intermediates in organic synthesis. For instance, they can be generated in situ for the synthesis of diimidazole derivatives, which have various applications in chemical synthesis .

Chemical Research

The tert-butyl group in “5-(tert-Butyl)-1H-benzo[d]imidazole” suggests potential use in chemical research for the synthesis of more complex molecules, as tert-butyl groups are often used as protecting groups in chemistry .

Mécanisme D'action

Target of Action

5-(tert-Butyl)-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound. Imidazole derivatives have been found to exhibit significant activity against certain parasites, such as Toxoplasma gondii

Mode of Action

Other imidazole derivatives have been found to restrict the growth ofT. gondii in vitro . This suggests that 5-(tert-Butyl)-1H-benzo[d]imidazole may interact with its targets in a way that inhibits their growth or proliferation.

Biochemical Pathways

Given the potential antiparasitic activity of this compound, it may interfere with the metabolic processes essential for the survival and replication of parasites .

Result of Action

Based on the observed effects of similar imidazole derivatives, it’s plausible that this compound could lead to the death of targeted parasites, thereby alleviating symptoms associated with parasitic infections .

Orientations Futures

The development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The research and development of these compounds, including 5-(tert-Butyl)-1H-benzo[d]imidazole, could open up new opportunities for the design of future generation novel and potent drugs .

Propriétés

IUPAC Name |

6-tert-butyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAWUJTUMDEWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)

![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)